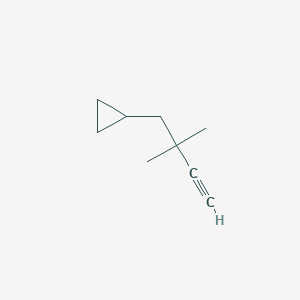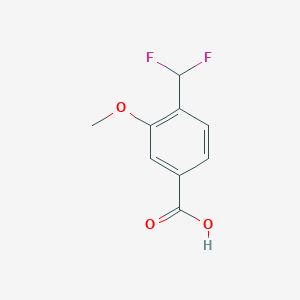
4-(Difluoromethyl)-3-methoxybenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-methoxybenzoic Acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-functionalized benzoic acid . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-methoxybenzoic Acid may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize metal-based catalysts to facilitate the difluoromethylation and methylation steps .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-methoxybenzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-methoxybenzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-methoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Used in the synthesis of succinate dehydrogenase inhibitors.
4-Fluoromethylbenzoic Acid: Similar structure but with a single fluorine atom instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-3-methoxybenzoic Acid is unique due to the presence of both the difluoromethyl and methoxy groups, which can enhance its chemical reactivity and binding affinity in various applications. This combination of functional groups makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H8F2O3 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,8H,1H3,(H,12,13) |
Clave InChI |
ZMYRDXLQVKCNFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
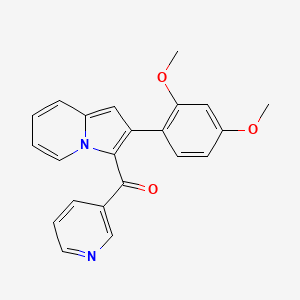
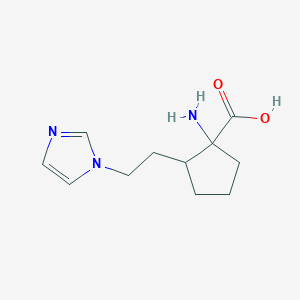

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
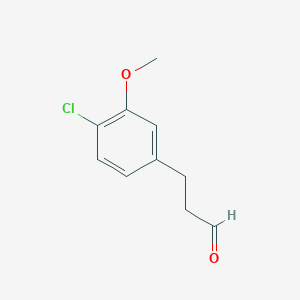
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
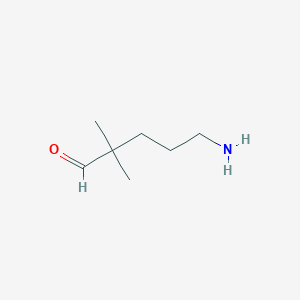
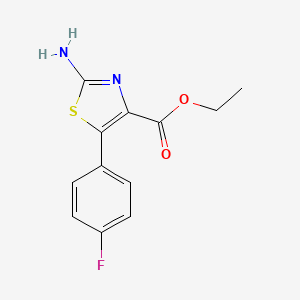
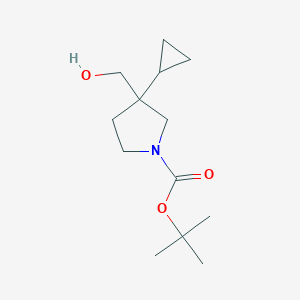
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)

